(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
CAS No.: 95715-86-9
Cat. No.: VC21172069
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95715-86-9 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 3-O-tert-butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1 |
| Standard InChI Key | ZNBUXTFASGDVCL-MRVPVSSYSA-N |
| Isomeric SMILES | CC1(N([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
| SMILES | CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Introduction
Chemical Structure and Properties
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is an oxazolidine derivative with a defined stereochemistry at the 4-position. This chiral compound features a five-membered oxazolidine ring system with multiple functional groups strategically positioned to facilitate its role in synthetic chemistry.
Chemical Identifiers
The compound can be identified through various systematic nomenclature systems and identifiers, essential for standardized reference in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Number | 95715-86-9 |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 3-O-tert-butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
| InChI Key | ZNBUXTFASGDVCL-UHFFFAOYNA-N |
| SMILES Notation | COC(=O)C1COC(C)(C)N1C(=O)OC(C)(C)C |
The compound possesses multiple synonyms in chemical literature, reflecting its importance and widespread use in organic synthesis research .
Physical Properties
Understanding the physical properties of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is crucial for handling, storage, and application in laboratory settings.
| Property | Value |
|---|---|
| Physical State | Liquid |
| Density | 1.0820 g/mL |
| Boiling Point | 89.0°C (at 0.8 mmHg) |
| Flash Point | 93°C |
| Specific Gravity | 1.082 |
The compound is typically available in research-grade purity of 95% or higher, making it suitable for precise chemical transformations where stereochemical control is essential .
Structural Characteristics
The molecular structure of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate contains several key features that contribute to its utility in organic synthesis:
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A five-membered oxazolidine ring system with nitrogen and oxygen atoms
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A defined (R)-stereochemistry at the 4-position
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Two ester groups: a methyl ester at the 4-position and a tert-butyl carbamate (BOC) group at the 3-position
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Two methyl groups at the 2-position that create a quaternary center
These structural elements, particularly the defined stereocenter and the orthogonally protected carboxylic acid moieties, make this compound valuable for asymmetric synthesis applications .
Synthetic Applications
The primary significance of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate lies in its applications as a chiral building block in organic synthesis.
Role as a Chiral Auxiliary
The compound functions as an effective chiral auxiliary in stereoselective reactions, providing a rigid framework that can direct the stereochemical outcome of subsequent transformations. The defined stereochemistry at the 4-position, combined with the rigid oxazolidine ring system, creates a well-defined chiral environment that can influence the stereochemical course of reactions at nearby reactive centers.
The BOC protecting group and methyl ester functionality allow for selective deprotection and further functionalization, making this compound particularly useful in multistep synthetic sequences where stereochemical control is paramount.
Comparative Analysis
When compared to related oxazolidine derivatives, (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate demonstrates distinctive properties that highlight its specific utility in chemical synthesis.
| Compound | Molecular Formula | Key Differences and Applications |
|---|---|---|
| tert-Butyl (R)-2,2-dimethyl-4-(pentan-3-yl)oxazolidine-3-carboxylate | C₁₃H₂₄NO₅ | Contains a longer alkyl chain that affects solubility and reactivity patterns |
| tert-Butyl (S)-4-hydroxydiphenylmethyl oxazolidine | C₂₃H₂₉NO₄ | Features phenolic substituents that may enhance biological activity |
| Chiral oxazoline ligands on cyclophosphazene cores | Varies | Used in coordination chemistry with transition metals for catalytic applications |
These structural variations significantly influence chemical behavior, reactivity patterns, and application scope in organic synthesis and catalysis research .
Research Developments
Recent advances in asymmetric synthesis have expanded the applications of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate and related compounds. Research has focused on developing new methodologies that utilize such chiral building blocks in increasingly complex molecular architectures.
Integration with Cyclophosphazene Chemistry
An emerging area of research involves the integration of chiral oxazoline derivatives with cyclophosphazene cores. This approach creates multidentate ligands with applications in coordination chemistry and catalysis. The incorporation of the oxazoline functionality, similar to that found in (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate, into these larger architectural frameworks demonstrates the versatility of this structural motif in advanced synthetic applications .
These ligands have been synthesized through multi-step processes involving the conversion of carboxylic acid precursors to oxazoline rings, strategies that parallel the synthetic approaches used with (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate .
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